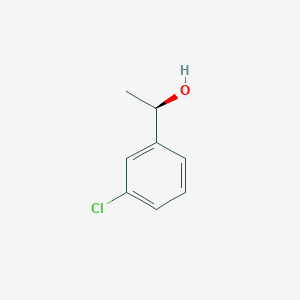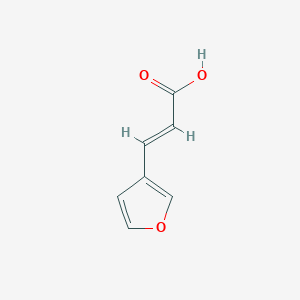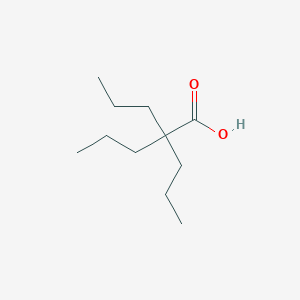
2,2-Dipropylpentanoic acid
Übersicht
Beschreibung
Es wird hauptsächlich als Immunsuppressivum eingesetzt und wurde zur Beschichtung von koronaren Stents entwickelt, um die Proliferation von glatten Muskelzellen und die Restenose zu verhindern . Diese Verbindung hemmt das Zellwachstum, indem sie den Mechanistischen Zielpfad von Rapamycin (mTOR) angreift .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
ABT-578 wird aus Sirolimus durch eine Reihe chemischer Modifikationen synthetisiert. . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des Tetrazolrings zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von ABT-578 umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ABT-578 is synthesized from sirolimus through a series of chemical modifications. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
The industrial production of ABT-578 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ABT-578 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Hydroxylierung an mehreren Positionen im Molekül.
Reduktion: Reduktion spezifischer funktioneller Gruppen.
Substitution: Einführung verschiedener Substituenten an verschiedenen Positionen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und demethylierte Derivate von ABT-578. Diese Derivate werden oft auf ihre pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
ABT-578 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung des mTOR-Signalwegs und seiner Inhibitoren.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation und Apoptose.
Medizin: Vor allem in Medikamenten-freisetzenden Stents verwendet, um die Restenose bei Patienten zu verhindern, die sich einer Angioplastie unterziehen
Wirkmechanismus
ABT-578 entfaltet seine Wirkung durch Bindung an das Mechanistische Ziel von Rapamycin (mTOR), einen wichtigen Regulator des Zellwachstums und der Proliferation. Durch die Hemmung von mTOR stoppt ABT-578 den Zellzyklus effektiv, verhindert die Proliferation von glatten Muskelzellen und reduziert das Risiko der Restenose . Zu den beteiligten molekularen Zielstrukturen gehören der mTOR-Komplex 1 (mTORC1) und der mTOR-Komplex 2 (mTORC2), die eine entscheidende Rolle im Zellstoffwechsel und im Wachstum spielen .
Wirkmechanismus
ABT-578 exerts its effects by binding to the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. By inhibiting mTOR, ABT-578 effectively arrests the cell cycle, preventing smooth muscle cell proliferation and reducing the risk of restenosis . The molecular targets involved include mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which play crucial roles in cellular metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sirolimus (Rapamycin): Die Stammverbindung von ABT-578, die als Immunsuppressivum und in Medikamenten-freisetzenden Stents eingesetzt wird.
Everolimus: Ein weiteres Derivat von Sirolimus, das in der Krebstherapie und in Medikamenten-freisetzenden Stents eingesetzt wird
Einzigartigkeit von ABT-578
ABT-578 ist aufgrund seiner spezifischen chemischen Modifikationen einzigartig, die seine Stabilität und Wirksamkeit bei der Verhinderung der Proliferation von glatten Muskelzellen verbessern. Im Gegensatz zu Sirolimus und Everolimus verfügt ABT-578 über einen Tetrazolring, der zusätzliche Bindungsinteraktionen mit mTOR bietet und zu verbesserten therapeutischen Ergebnissen führt .
Eigenschaften
IUPAC Name |
2,2-dipropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGAWHIMHSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200037 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-75-3 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

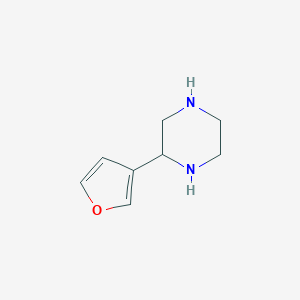
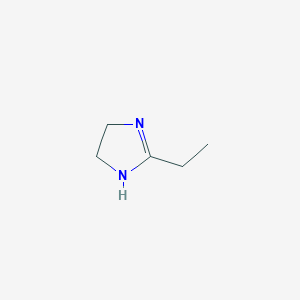
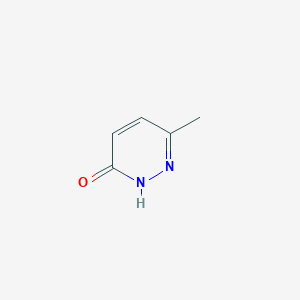

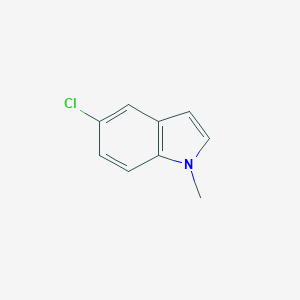
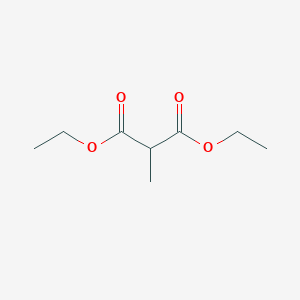

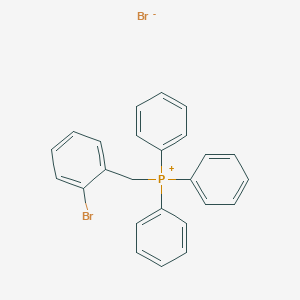
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
